Glycerol-d5 1,3-Dipalmitate
Overview
Description
Glycerol-d5 1,3-Dipalmitate: is a deuterated version of glycerol 1,3-dipalmitate, a type of ester formed by the reaction of glycerol with two molecules of palmitic acid . This compound is primarily used in research to study the metabolism and synthesis of lipids in cells, tissues, and organisms . It is also used as a standard for lipid analysis and as a reference material for nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycerol-d5 1,3-Dipalmitate involves the reaction of glycerol with two molecules of palmitic acid . The deuterated form of this compound is created by replacing five hydrogen atoms with deuterium, which is a stable isotope of hydrogen . The reaction typically requires an esterification process under controlled conditions to ensure the correct substitution and formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using deuterated glycerol and palmitic acid . The process may include purification steps such as crystallization or chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions: Glycerol-d5 1,3-Dipalmitate, being an ester, can undergo various chemical reactions including hydrolysis, transesterification, and oxidation .
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions to break the ester bond, yielding glycerol and palmitic acid.
Transesterification: Involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Major Products: The major products formed from these reactions include glycerol, palmitic acid, and various transesterified compounds depending on the reagents used .
Scientific Research Applications
Chemistry: Glycerol-d5 1,3-Dipalmitate is used as a standard in lipid analysis and NMR spectroscopy due to its stable isotope labeling . It helps in studying lipid metabolism and synthesis .
Biology: In biological research, it is used to investigate lipid behavior in cells and tissues, providing insights into cellular processes involving lipids .
Medicine: Research involving this compound includes studying its neuroprotective properties, particularly its role in reducing oxidative stress and inflammatory responses in neuronal cells .
Industry: In industrial applications, it is used in the formulation of various lipid-based products and as a reference material for quality control in lipid analysis .
Mechanism of Action
Glycerol-d5 1,3-Dipalmitate exerts its effects primarily through its incorporation into lipid bilayers and cellular membranes . It interacts with various molecular targets involved in lipid metabolism and signaling pathways . The deuterium labeling allows for precise tracking and analysis of its behavior in biological systems .
Comparison with Similar Compounds
Glycerol 1,3-Dipalmitate: The non-deuterated version, commonly used in similar research applications.
Glyceryl 1,3-distearate: Another ester with stearic acid instead of palmitic acid, used in lipid research.
1,3-Dipalmitoyl-2-oleoylglycerol: A similar compound with an additional oleic acid, used in studying lipid interactions.
Uniqueness: Glycerol-d5 1,3-Dipalmitate’s uniqueness lies in its deuterium labeling, which provides enhanced stability and precision in analytical techniques such as NMR spectroscopy . This makes it particularly valuable for detailed studies of lipid metabolism and interactions .
Properties
IUPAC Name |
(1,1,2,3,3-pentadeuterio-3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZGHREJPXDMH-YYRBTATQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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